molecular formula C11H10BrNS B6209586 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole CAS No. 1267356-43-3

5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole

Cat. No.: B6209586
CAS No.: 1267356-43-3
M. Wt: 268.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-2,4-dimethyl-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring substituted with a 4-bromophenyl group and two methyl groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2,4-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted thiazoles can be obtained.

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Coupling Products: New aryl or alkyl thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its thiazole ring is a common motif in many bioactive molecules, and modifications of this compound can lead to the discovery of new drugs with therapeutic potential.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group and thiazole ring can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-2-methyl-1,3-thiazole: Lacks one methyl group compared to 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole.

    5-(4-Bromophenyl)-1,3-thiazole: Lacks both methyl groups.

    5-Phenyl-2,4-dimethyl-1,3-thiazole: Lacks the bromine atom on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the bromophenyl group and two methyl groups on the thiazole ring. This specific substitution pattern can influence its reactivity and interactions, making it distinct from other similar compounds.

Properties

CAS No.

1267356-43-3

Molecular Formula

C11H10BrNS

Molecular Weight

268.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.